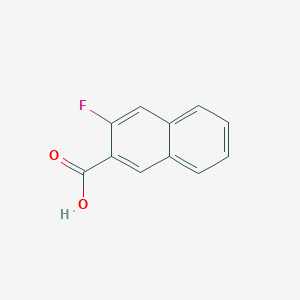

3-Fluoro-2-naphthoic acid

CAS No.: 712-70-9

Cat. No.: VC8132783

Molecular Formula: C11H7FO2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 712-70-9 |

|---|---|

| Molecular Formula | C11H7FO2 |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | 3-fluoronaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H7FO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) |

| Standard InChI Key | VDXLBIXGGFGMRQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F |

| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-fluoro-2-naphthoic acid consists of a naphthalene backbone substituted with a fluorine atom at position 3 and a carboxylic acid group at position 2. Key structural descriptors include:

The fluorine atom's electronegativity induces electron-withdrawing effects, altering the compound's acidity and reactivity compared to non-fluorinated analogs. Computational studies predict a planar naphthalene system with slight distortions due to steric interactions between the fluorine and carboxylic acid groups.

Physicochemical Properties

Thermal Stability

-

Melting Point: Data for 3-fluoro-2-naphthoic acid is limited, but its isomer 6-fluoro-2-naphthoic acid melts at 242–246 °C . The fluorine position likely influences packing efficiency and thermal stability.

-

Boiling Point: Estimated at 336.4 ± 17.0 °C based on group contribution methods .

Solubility and Acidity

-

pKa: Predicted to be ~4.14 ± 0.30, similar to 6-fluoro-2-naphthoic acid . The electron-withdrawing fluorine enhances acidity compared to unsubstituted naphthoic acid (pKa ~3.05) .

-

LogP: Calculated as 2.68, indicating moderate hydrophobicity .

Spectroscopic Features

-

NMR: Fluorine chemical shifts are sensitive to local electronic environments. In studies of 6-fluoro-2-naphthoic acid, NMR revealed interactions with supramolecular assemblies .

-

IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm) and C-F (1100–1200 cm) are characteristic .

Applications in Research

Molecular Probes and Supramolecular Chemistry

3-Fluoro-2-naphthoic acid serves as a probe in NMR studies due to its magnetically active nucleus. For instance, 6-fluoro-2-naphthoic acid was used to investigate interactions with sunset yellow aggregates, where it preferentially clustered at the ends of dye stacks . This suggests potential applications in studying non-covalent interactions in liquid crystals or amyloid fibrils.

Environmental Behavior

Sorption studies of naphthoic acids to estuarine sediments reveal that fluorine substitution reduces hydrophobicity but enhances electrostatic interactions. For 4-fluoro-2-naphthoic acid, a linear sorption coefficient () of 0.696 L/kg was observed, lower than non-fluorinated analogs due to decreased .

Pharmaceutical Relevance

Analytical Characterization

Mass Spectrometry

-

Predicted Collision Cross Section (CCS): 137.3 Å for [M+H] adducts .

-

Fragmentation Patterns: Dominant peaks correspond to loss of CO (m/z 146) and HF (m/z 170) .

Chromatography

Reverse-phase HPLC methods using C18 columns and acetonitrile/water mobile phases effectively separate fluorinated naphthoic acids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume